4-(3-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YL)-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)BENZAMIDE
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Overview
Description
4-(3-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YL)-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)BENZAMIDE is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. The unique structure of this compound, which includes a thiazolidinone ring, benzyl groups, and a sulfanyl ethyl chain, contributes to its wide range of applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YL)-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the thiazolidinone ring. This can be achieved by reacting a suitable aldehyde with thiosemicarbazide under acidic conditions to form the thiazolidinone core. The benzyl groups are then introduced through nucleophilic substitution reactions, and the final compound is obtained by coupling the thiazolidinone derivative with 4-methylbenzyl sulfanyl ethylamine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
4-(3-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YL)-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinone derivatives, and various substituted analogs, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(3-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YL)-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its antimicrobial properties against bacterial and fungal strains, as well as its antioxidant activity.
Medicine: Investigated for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities
Mechanism of Action
The mechanism of action of 4-(3-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YL)-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)BENZAMIDE involves multiple pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microbial cells, leading to cell lysis and death.
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation
Comparison with Similar Compounds
Similar Compounds
- 3-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .
- Ethyl 4-({[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate .
Uniqueness
4-(3-BENZYL-4-OXO-1,3-THIAZOLIDIN-2-YL)-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)BENZAMIDE stands out due to its unique combination of a thiazolidinone ring, benzyl groups, and a sulfanyl ethyl chain. This structure imparts a wide range of biological activities, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C27H28N2O2S2 |
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Molecular Weight |
476.7 g/mol |
IUPAC Name |
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide |
InChI |
InChI=1S/C27H28N2O2S2/c1-20-7-9-22(10-8-20)18-32-16-15-28-26(31)23-11-13-24(14-12-23)27-29(25(30)19-33-27)17-21-5-3-2-4-6-21/h2-14,27H,15-19H2,1H3,(H,28,31) |
InChI Key |
RSLBKGFNGLHPDH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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